molecular formula C20H20N2O3S2 B2473906 N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919753-68-7

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2473906
CAS No.: 919753-68-7
M. Wt: 400.51
InChI Key: CELMWGDLEMFBKQ-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide: is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a dimethylphenyl group, and a methylsulfonylphenyl group

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-13-4-9-17(14(2)10-13)18-12-26-20(21-18)22-19(23)11-15-5-7-16(8-6-15)27(3,24)25/h4-10,12H,11H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELMWGDLEMFBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of Dimethylphenyl Group: The dimethylphenyl group can be introduced via Friedel-Crafts alkylation, where a dimethylbenzene derivative reacts with the thiazole ring.

    Introduction of Methylsulfonylphenyl Group: The methylsulfonylphenyl group can be attached through a nucleophilic substitution reaction, where a methylsulfonylphenyl halide reacts with the thiazole derivative.

    Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Step 1: Formation of the Thiazole Core

The 4-(2,4-dimethylphenyl)thiazol-2-amine intermediate is synthesized via the Hantzsch thiazole synthesis. Thiourea reacts with α-haloketones (e.g., 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one) under reflux in ethanol, yielding the thiazole ring .

Reaction Conditions :

  • Solvent: Ethanol

  • Catalyst: Triethylamine

  • Temperature: 50–80°C

  • Reaction Time: 4–12 h

Step 2: Acetamide Formation

The intermediate is coupled with 2-(4-(methylsulfonyl)phenyl)acetic acid using carbodiimide coupling agents (e.g., EDC) and DMAP as a catalyst .

Reaction Conditions :

  • Solvent: Dichloromethane

  • Reagents: EDC (1.3 eq), DMAP (0.08 eq)

  • Temperature: 0°C → room temperature

  • Yield: ~60–75% after purification

Thiazole Ring

  • Nucleophilic Substitution : The 2-amino group undergoes substitution with electrophiles (e.g., acyl chlorides) .

  • Electrophilic Aromatic Substitution : The 4-(2,4-dimethylphenyl) group directs electrophiles to the para position, though steric hindrance from methyl groups limits reactivity .

Acetamide Linker

  • Hydrolysis : Under acidic or basic conditions, the acetamide hydrolyzes to carboxylic acid.

    • Conditions : 6M HCl, reflux (12 h) .

  • Reductive Amination : The carbonyl group reacts with amines in the presence of NaBH₃CN .

Methylsulfonylphenyl Group

  • Sulfonylation : The methylsulfonyl group is introduced via oxidation of a methylthio precursor using H₂O₂ or mCPBA .

  • Nucleophilic Displacement : The sulfonyl group stabilizes adjacent electrophilic centers, enabling SNAr reactions at the phenyl ring .

Derivatization Reactions

The compound serves as a scaffold for generating analogs with enhanced bioactivity:

Reaction Type Conditions Products Biological Target
Acylation Acetic anhydride, pyridine, 60°C N-acetyl derivativesAnticancer agents
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O Biaryl analogsAntimicrobial agents
Schiff Base Formation Benzaldehyde, EtOH, reflux Imine derivativesAntitubercular agents

Stability and Degradation

  • Photodegradation : The thiazole ring undergoes photolytic cleavage under UV light (λ = 254 nm) .

  • Thermal Stability : Stable up to 200°C; decomposition occurs via sulfonyl group elimination .

Mechanistic Insights

  • Enzyme Inhibition : The methylsulfonyl group enhances binding to ATP pockets in kinases via polar interactions .

  • Metabolic Pathways : Hepatic CYP3A4 mediates O-demethylation and sulfone reduction .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Research
The compound has shown promise in anticancer studies. Research indicates that derivatives containing thiazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For example, a study demonstrated that the compound inhibited tubulin polymerization, leading to reduced cell viability in melanoma and prostate cancer cells.

Cell Line IC50 (µM) Mechanism of Action
Melanoma<10Inhibition of tubulin polymerization
Prostate<15Induction of apoptosis

Case Study : In vitro studies indicated that concentrations above 10 µM resulted in a significant reduction in cell viability across multiple cancer types, suggesting its potential as a therapeutic agent.

2. Antimicrobial Activity
The compound's thiazole structure contributes to its antimicrobial properties. It has been evaluated for activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving the inhibition of dihydropteroate synthase (DHPS), crucial for folate synthesis.

Bacterial Strain MIC (µg/mL) Activity Type
Staphylococcus aureus8Gram-positive
Escherichia coli16Gram-negative

Agricultural Chemistry

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is also being explored for its potential applications in agricultural chemistry. Its bioactivity suggests possible uses in the development of new agrochemicals aimed at pest control and crop protection.

  • Potential Benefits :
    • Increased crop yields
    • Reduced reliance on traditional chemical pesticides

Material Science

The compound is under investigation for its properties in material science, particularly in creating advanced materials such as polymers and coatings. These materials may offer improved durability and resistance to environmental factors.

Biochemical Research

Researchers utilize this compound to explore enzyme interactions and metabolic pathways. Understanding these interactions can lead to breakthroughs in biochemistry and molecular biology.

Diagnostic Applications

There is ongoing research into the use of this compound for developing diagnostic tools, particularly for identifying specific biomarkers associated with diseases. This could enhance disease detection and monitoring capabilities.

Mechanism of Action

The mechanism of action of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Affecting Signal Transduction: Altering signal transduction pathways to regulate gene expression and cellular functions.

Comparison with Similar Compounds

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can be compared with other thiazole derivatives, such as:

    This compound: Similar structure but different functional groups.

    Thiazole-2-yl-acetamide: Lacks the dimethylphenyl and methylsulfonylphenyl groups.

    2-(4-Methylsulfonylphenyl)thiazole: Lacks the acetamide linkage.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3O2S, with a molecular weight of 309.39 g/mol. The compound features a thiazole ring and two aromatic substituents, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H15N3O2S
Molecular Weight309.39 g/mol
Melting Point147 - 151 °C
PubChem ID4363180

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with aryl acetamides. A common method includes the use of phosphorus oxychloride in a reflux setup to facilitate the formation of the thiazole ring and subsequent substitution reactions to introduce the methylsulfonyl group .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole moieties have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Mechanism of Action:
The anticancer activity is believed to be mediated through multiple pathways, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation by targeting specific kinases involved in cell cycle regulation.
  • Disruption of angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways.

Antimicrobial Activity

Thiazole compounds are also recognized for their antimicrobial properties. Studies have demonstrated that this compound exhibits significant activity against various bacterial strains. The mechanism often involves interference with bacterial protein synthesis or cell wall synthesis .

Case Studies

  • Anticancer Efficacy:
    In a study evaluating the anticancer properties of thiazole derivatives, this compound was tested against A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Testing:
    A series of antimicrobial assays revealed that this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential for further development as an antibacterial agent .

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